molecular formula C24H33ClFN3O2 B11049838 1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11049838
M. Wt: 450.0 g/mol
InChI Key: FPHANIDUEVFWCI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrole ring substituted with chloro and fluoro groups, and a piperidine moiety. It is primarily used in research settings due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with ethyl piperidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol. The intermediate product is then subjected to further reactions to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the breakdown of the pyrrole ring and formation of simpler products.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has a similar structural framework but differs in the substitution pattern and functional groups.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar chloro and fluoro substitutions but with a thiazole ring instead of a pyrrole ring.

Properties

Molecular Formula

C24H33ClFN3O2

Molecular Weight

450.0 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H33ClFN3O2/c1-2-17-5-10-27(11-6-17)12-7-18-8-13-28(14-9-18)22-16-23(30)29(24(22)31)19-3-4-21(26)20(25)15-19/h3-4,15,17-18,22H,2,5-14,16H2,1H3

InChI Key

FPHANIDUEVFWCI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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